molecular formula C8H13NO5S B2610547 Ethyl [(1,1-dioxidotetrahydrothiophen-3-yl)amino](oxo)acetate CAS No. 618397-02-7

Ethyl [(1,1-dioxidotetrahydrothiophen-3-yl)amino](oxo)acetate

Cat. No.: B2610547
CAS No.: 618397-02-7
M. Wt: 235.25
InChI Key: YAIIVDUIVIJIQG-UHFFFAOYSA-N
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Description

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate is a chemical compound . It has been studied in the context of G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound has been described in the context of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .

Scientific Research Applications

Crystal Structure Analysis

Research conducted by S. Ferfra et al. (2000) on a structurally related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, demonstrated the significance of intramolecular contacts and intermolecular hydrogen bonds in molecular packing. This study highlights the importance of understanding molecular structures for the development of new materials and drugs (Ferfra, Ahabchane, Essassi, & Pierrot, 2000).

Synthesis of Novel Compounds

A. El-Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, showcasing the compound's superiority in yield and purity over traditional methods. This research indicates the potential for creating novel compounds with significant applications in medicinal chemistry and drug design (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Environmental Applications

The work by Yunfu. Sun and J. Pignatello (1993) on the degradation of 2,4-dichlorophenoxyacetic acid using Fe3+/H2O2 and Fe3+/H2O2/UV identified ethyl acetate extracts as crucial intermediates. This study provides insights into advanced oxidation processes for wastewater treatment, emphasizing the role of organic intermediates in environmental remediation (Sun & Pignatello, 1993).

Allelochemical Research

Cuiyun Yang et al. (2011) investigated the effects of ethyl 2-methyl acetoacetate (EMA), a novel allelochemical, on the marine unicellular alga Phaeodactylum tricornutum. Their research into oxidative damage and antioxidant responses sheds light on the mechanisms of allelochemical inhibition on algal growth, with potential implications for understanding competitive interactions among aquatic organisms and developing natural herbicides (Yang, Liu, Zhou, Wu, Yu, & Xia, 2011).

Mechanism of Action

The mechanism of action of this compound is related to its activity as a GIRK channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Future Directions

The future directions for the study of this compound could involve further optimization of the ether-based scaffold and sulfone-based head group to develop more potent and selective GIRK1/2 activators . Additionally, there is a need for selective and brain-penetrant pharmacological tool compounds to better understand the role of GIRK channels as potential therapeutic targets .

Properties

IUPAC Name

ethyl 2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-2-14-8(11)7(10)9-6-3-4-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIIVDUIVIJIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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